Benzofuran-4-ol

Übersicht

Beschreibung

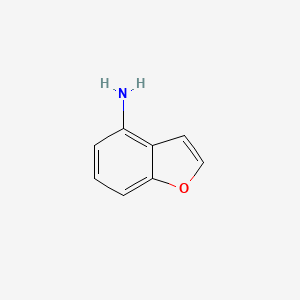

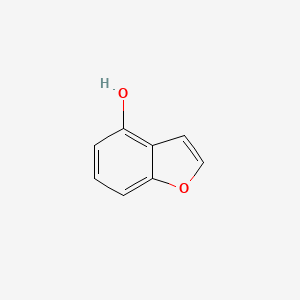

Benzofuran-4-ol, also known as 1-Benzofuran-4-ol, is a chemical compound with the molecular formula C8H6O2 . It is a derivative of benzofuran, a structural nucleus of many related compounds with more complex structures . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The chemical structure of Benzofuran-4-ol is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, AgNTf2 as an additive favored benzofurans via a tandem C-H activation/decarbonylation/annulation process .Physical And Chemical Properties Analysis

Benzofuran-4-ol has a density of 1.3±0.1 g/cm3, a boiling point of 108.1±7.0 °C at 760 mmHg, and a vapour pressure of 22.5±0.2 mmHg at 25°C . It has a molar refractivity of 38.3±0.3 cm3, and a polar surface area of 33 Å2 .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran compounds, including Benzofuran-4-ol, have shown strong anti-tumor activities . They have been utilized as potential natural drug lead compounds . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Antibacterial Activity

Benzofuran compounds are known for their antibacterial properties . They have been studied for their potential applications in combating bacterial infections .

Anti-Oxidative Activity

Benzofuran compounds exhibit strong anti-oxidative activities . This makes them potential candidates for the development of drugs aimed at conditions caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have demonstrated anti-viral activities . A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Drug Prospects and Chemical Synthesis

Benzofuran compounds, including Benzofuran-4-ol, are the main source of some drugs and clinical drug candidates . They have attracted much attention due to their biological activities and potential applications as drugs .

Wirkmechanismus

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer or psoriasis . These compounds likely interact with cellular components involved in skin health and disease.

- Psoralen derivatives, for instance, inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity. This effect can be beneficial in managing conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Target of Action

Mode of Action

Pharmacokinetics (ADME Properties)

- Benzofuran-4-ol’s absorption characteristics are not well-documented . Information on its distribution within the body remains scarce. The compound may undergo metabolic transformations, but specific enzymes involved are unknown. Details regarding its excretion pathways are lacking.

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as promising structures for the development of new therapeutic agents, especially in the search for efficient antimicrobial candidates . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Eigenschaften

IUPAC Name |

1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBCZETZIPZOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469337 | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-ol | |

CAS RN |

480-97-7 | |

| Record name | 4-Benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

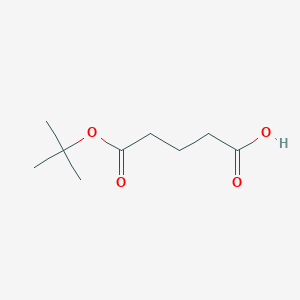

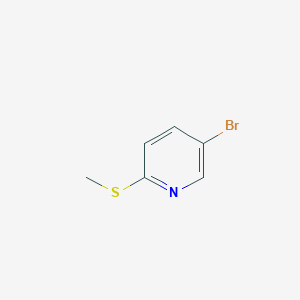

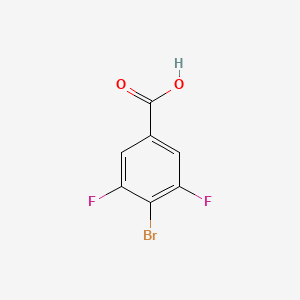

Synthesis routes and methods

Procedure details

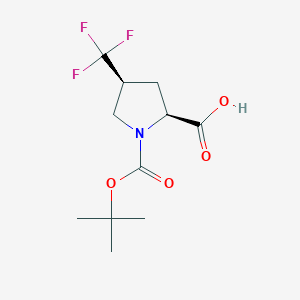

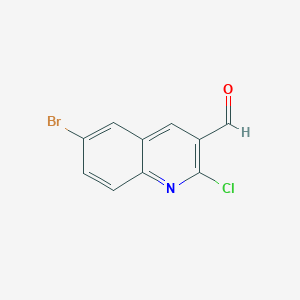

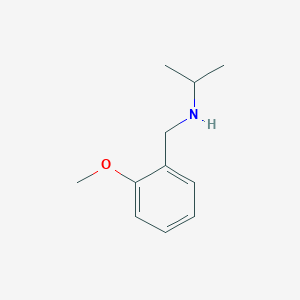

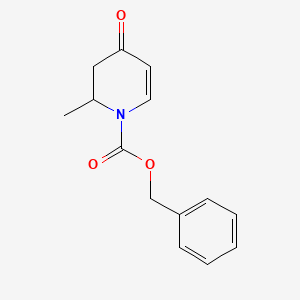

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential antimicrobial applications of benzofuran-4-ol derivatives?

A: Research suggests that benzofuran-4-ol derivatives exhibit promising antibacterial and antifungal properties. A study on Cotula coronopifolia, an aquatic plant, highlighted the potent activity of 6-methoxy-1-benzofuran-4-ol against six pathogenic bacteria and seven pathogenic fungi []. These findings suggest that Cotula coronopifolia, and specifically 6-methoxy-1-benzofuran-4-ol, could be explored as a natural preservative or in pharmaceutical applications for its antimicrobial properties [].

Q2: Are there any studies investigating the structure-activity relationship (SAR) of benzofuran-4-ol derivatives?

A: While specific SAR studies focusing solely on benzofuran-4-ol are limited in the provided research, one study investigated a derivative, (2R)-5-[7,8-dimethoxyphenyl-3,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrazol-1-yl]-2-(propen-2-yl)-2,3-dihydro-benzofuran-4-ol []. This derivative, classified as an N-acylpyrazole derritol, was synthesized and evaluated as a potential neuraminidase inhibitor []. Although detailed SAR data isn't provided, the study highlights the potential of modifying the benzofuran-4-ol structure to target specific enzymatic activities. Further research exploring modifications to the core structure and substituents could reveal crucial insights into the SAR of this compound class.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.